molecular formula C17H15N3O2S B2822335 5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 1797095-00-1

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2822335
CAS No.: 1797095-00-1
M. Wt: 325.39
InChI Key: KGTCGFAWXQJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Scientific Research Applications

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death . The specific interactions of this compound with its targets would depend on the nature of the targets themselves.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the action of certain enzymes, leading to changes in the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if the compound were to cause DNA double-strand breaks, this could lead to cell death . Similarly, if the compound were to inhibit the action of certain enzymes, this could lead to changes in the biochemical pathways that these enzymes are involved in .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-methylisoxazole-3-carboxamide
  • 5-phenylisoxazole-3-carboxamide
  • 5-(2-thiazolyl)isoxazole-3-carboxamide

Uniqueness

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclopropyl and thiazolyl groups enhances its potency and selectivity compared to other isoxazole derivatives .

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-18-15(9-23-10)12-4-2-3-5-13(12)19-17(21)14-8-16(22-20-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCGFAWXQJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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